![molecular formula C11H21NO3 B6352685 t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 310450-41-0](/img/structure/B6352685.png)

t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

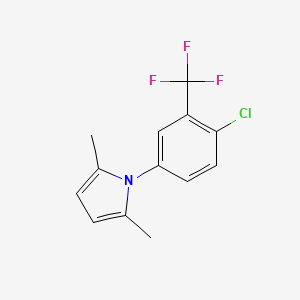

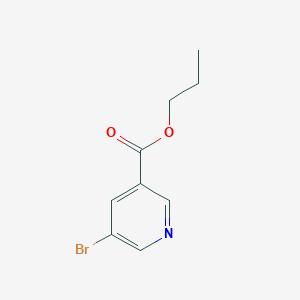

Tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, find large applications in synthetic organic chemistry . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The crowded tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Chemical Reactions Analysis

The tert-butyl group in the molecule is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Scientific Research Applications

Synthesis Applications

Synthesis of Functionalized Pyrrolinone Derivatives : t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, a category including t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, are used in the synthesis of 5-methoxypyrrolin-2-one derivatives. These derivatives are further functionalized to create a variety of pyrrolinone derivatives. This synthesis is significant for developing methods to prepare pyrrole rings and coupling reactions, contributing to the synthesis of phytochromobilin and other bilin chromophores (Sakata et al., 2010).

Production of Chiral Fluoroalkylated Prolinols : Chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, undergoes reduction to yield (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This process is noteworthy for its high diastereoselectivities and yields, relevant in the synthesis of fluoroalkylated prolinols (Funabiki et al., 2008).

Crystallography and Structural Analysis

- Crystallographic Studies : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, structurally related to t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, has been studied in terms of its crystal structure. This study provides insights into the molecular configuration and hydrogen bonding patterns, valuable for understanding the structural characteristics of similar compounds (Weber et al., 1995).

Chemical Properties and Analysis

- Analysis in Gas Chromatography-Mass Spectrometry : T-butyldimethylsilyl derivatives, closely related to t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, are used in the analysis of steroids via gas chromatography-mass spectrometry. This application is essential for understanding the stability and analytical behavior of various steroids (Gaskell & Brooks, 1976).

Mechanism of Action

Future Directions

The direct and sustainable synthesis of tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, using flow microreactor systems, represents a promising direction for future research . This process is more efficient, versatile, and sustainable compared to the batch , suggesting its potential for large-scale applications in synthetic organic chemistry.

properties

IUPAC Name |

tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOAQQODYAQBD-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)